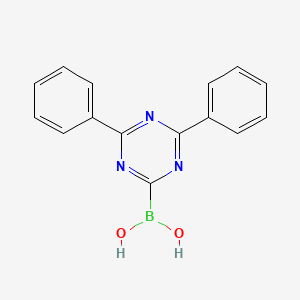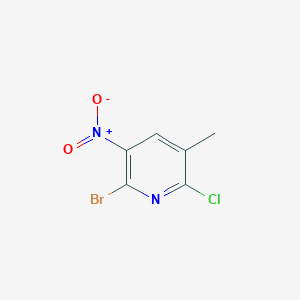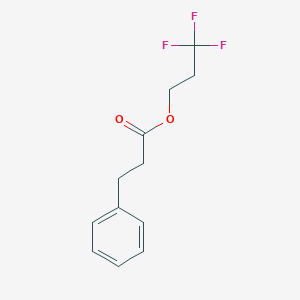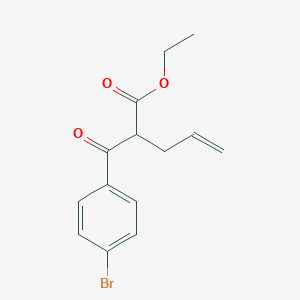![molecular formula C26H20N6O4 B13147454 N,N'-(([2,2'-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide CAS No. 137878-74-1](/img/structure/B13147454.png)
N,N'-(([2,2'-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(([2,2’-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide: is a complex organic compound that features a bipyridine core with two benzamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(([2,2’-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine units.
Introduction of Amide Groups: The bipyridine core is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the amide bonds.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(([2,2’-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the bipyridine core.
Reduction: Reduced forms of the amide groups.
Substitution: Substituted amide derivatives.
Applications De Recherche Scientifique
N,N’-(([2,2’-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide has several scientific research applications:
Coordination Chemistry: It can act as a ligand in coordination complexes with transition metals.
Materials Science: The compound can be used in the development of new materials with specific electronic or photonic properties.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of N,N’-(([2,2’-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially leading to therapeutic effects. The bipyridine core is crucial for binding to metal ions, while the amide groups can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the amide groups.
N,N’-Bis(benzoyl)-1,2-diaminoethane: A compound with a similar amide structure but different core.
Uniqueness
N,N’-(([2,2’-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide is unique due to its combination of a bipyridine core with two benzamide groups
Propriétés
Numéro CAS |
137878-74-1 |
|---|---|
Formule moléculaire |
C26H20N6O4 |
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
N-[[3-(benzoylcarbamoylamino)-2-pyridin-2-ylpyridin-4-yl]carbamoyl]benzamide |
InChI |
InChI=1S/C26H20N6O4/c33-23(17-9-3-1-4-10-17)31-25(35)29-20-14-16-28-21(19-13-7-8-15-27-19)22(20)30-26(36)32-24(34)18-11-5-2-6-12-18/h1-16H,(H2,30,32,34,36)(H2,28,29,31,33,35) |
Clé InChI |
UVHQFXDYWPOXRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(=O)NC2=C(C(=NC=C2)C3=CC=CC=N3)NC(=O)NC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



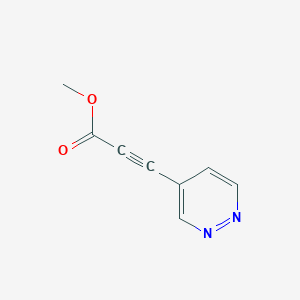
![(3S)-3-[2-(3-hydroxy-4-methoxyphenyl)ethylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13147390.png)
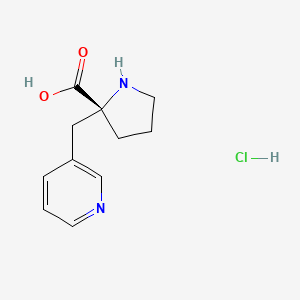
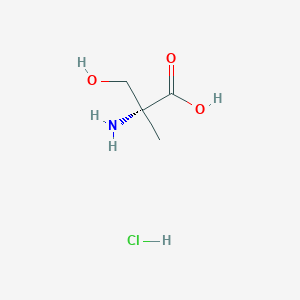
![N-Phenyl-9,9'-spirobi[fluoren]-4-amine](/img/structure/B13147423.png)
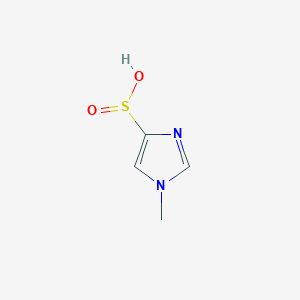
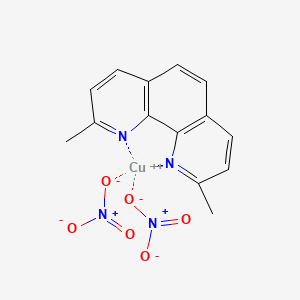
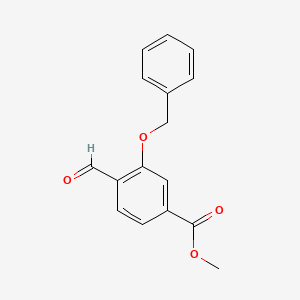
![8-Azaspiro[4.5]dec-2-en-1-one hydrochloride](/img/structure/B13147435.png)
